(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane
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Overview
Description
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. It is a liquid at room temperature and is characterized by the presence of a bromine atom, two methoxy groups, and a trimethylsilane group attached to a phenoxy ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane typically involves the reaction of 6-bromo-2,3-dimethoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring strict control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating nucleophilic substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2,3-dimethylphenoxy)trimethylsilane: Similar structure but with methyl groups instead of methoxy groups.
(6-Bromo-2,4-dimethoxyphenoxy)trimethylsilane: Similar structure but with different substitution pattern on the phenoxy ring.
Uniqueness
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and versatility in synthetic applications compared to its analogs .
Properties
Molecular Formula |
C11H17BrO3Si |
---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
(6-bromo-2,3-dimethoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO3Si/c1-13-9-7-6-8(12)10(11(9)14-2)15-16(3,4)5/h6-7H,1-5H3 |
InChI Key |
BJGUHEIILZOFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O[Si](C)(C)C)OC |
Origin of Product |
United States |
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